Agrocybenine
Overview
Description
Agrocybenine is a naturally occurring alkaloid found in certain species of mushrooms, particularly those belonging to the genus Agrocybe. It is known for its unique chemical structure, which is similar to that of serotonin, a neurotransmitter in the human brain. This compound is a crystalline substance that is either colorless or slightly yellow and has a characteristic aromatic odor. It is highly soluble in water, alcohol, and acetic acid .
Mechanism of Action
Target of Action
Agrocybenine, also known as Psilocybin, is a natural alkaloid found in certain magic mushrooms . Its chemical structure is similar to a neurotransmitter in the human body called 5-hydroxytryptamine . This suggests that the primary target of this compound could be the 5-HT (serotonin) receptors in the human brain.
Pharmacokinetics
It is known that this compound can be extracted from magic mushrooms using appropriate solvents such as ethyl acetate . The compound is then purified and crystallized to obtain pure this compound .
Result of Action
It has been used in cultural and religious rituals and practices of spiritual exploration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction process from magic mushrooms can be affected by the mushroom’s growth conditions and the choice of solvent . Furthermore, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Agrocybenine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with serotonin receptors in the brain, where it mimics the action of serotonin . This interaction is primarily due to its structural similarity to serotonin, allowing it to bind to these receptors and modulate their activity. Additionally, this compound has been shown to interact with enzymes involved in the biosynthesis of neurotransmitters, potentially influencing their production and release .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound influences cell signaling pathways by binding to serotonin receptors, leading to altered neurotransmitter release and modulation of synaptic activity . This can impact gene expression and cellular metabolism, potentially affecting mood, cognition, and behavior. In other cell types, this compound may influence cellular processes such as proliferation, differentiation, and apoptosis through its interactions with specific receptors and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly serotonin receptors. By binding to these receptors, this compound can either inhibit or activate their function, depending on the receptor subtype and cellular context . This binding can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function. Additionally, this compound may interact with enzymes involved in neurotransmitter biosynthesis, further modulating their activity and influencing neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, while in vivo studies have shown potential long-term effects on behavior and cognitive function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert mild effects on behavior and cognition, potentially enhancing mood and cognitive function . At higher doses, this compound can induce more pronounced effects, including alterations in motor function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses, and exceeding this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neurotransmitter biosynthesis and metabolism . It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are involved in the synthesis and degradation of serotonin . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall neurotransmitter balance and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neuronal cells . This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation can vary depending on the tissue type and cellular context .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in specific subcellular compartments such as synaptic vesicles in neuronal cells . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its interactions with receptors and enzymes, ultimately determining its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agrocybenine can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The reaction conditions often involve heating the mixture to specific temperatures and maintaining it for a set duration to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound generally involves the extraction from mushrooms. The process begins with drying the mushrooms, followed by extraction using suitable solvents like ethyl acetate. The extract is then purified and crystallized to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Agrocybenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Agrocybenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to serotonin.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: this compound is used in the development of biopesticides and other agricultural chemicals.
Comparison with Similar Compounds
Agrocybenine is unique due to its specific chemical structure and biological activity. Similar compounds include:
Psilocybin: Another naturally occurring alkaloid found in certain mushrooms, known for its psychoactive properties.
Serotonin: A neurotransmitter with a similar chemical structure, involved in regulating mood and behavior.
Lysergic Acid Diethylamide (LSD): A synthetic compound with structural similarities to this compound, known for its potent psychoactive effects.
Properties
IUPAC Name |
2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGQBSPIWKINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152171 | |
Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178764-92-6 | |
Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178764-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Agrocybenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Agrocybenine and where is it found?
A1: this compound is a novel class of alkaloid originally isolated from the Korean mushroom Agrocybe cylindracea [, ]. It has also been identified as a constituent of Anacyclus pyrethrum, a plant traditionally used for various medicinal purposes [].
Q2: What is the structure of this compound?
A2: Unfortunately, the provided abstracts do not disclose the detailed molecular formula, weight, or spectroscopic data for this compound. Further research into full-text articles or chemical databases would be necessary to obtain this structural information.
Q3: What are the known biological activities of this compound?
A3: While the provided abstracts do not mention specific biological activities of this compound, Anacyclus pyrethrum extracts, which contain this compound, have been reported to exhibit various bioactivities. These include anesthetic, antidepressant, antiepileptic, blood circulatory, and anticonvulsive activities []. Further research is required to determine if this compound contributes to these activities and to explore its potential therapeutic applications.
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